molecular formula C7H8N4O B1418203 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 923283-59-4

2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No. B1418203
M. Wt: 164.16 g/mol
InChI Key: GDSGVASFZSYZNU-UHFFFAOYSA-N
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Description

“2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical compound1. It is also known as Allopurinol, a xanthine oxidase inhibitor drug used to treat gout and hyperuricemia1.



Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidin-7-ones involves various chemical reactions2. However, the specific synthesis process for “2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of “2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is not directly available. However, it shares structural similarities with sildenafil, which is a 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivative34.



Chemical Reactions Analysis

The chemical reactions involving “2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” are not explicitly mentioned in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” are not explicitly mentioned in the available resources.


Scientific Research Applications

Synthesis Methods

  • A study by Ochi and Miyasaka (1983) outlined the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones, providing foundational knowledge for the creation of various derivatives of this compound.

Antimicrobial and Anticancer Activity

  • A 2016 study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives including 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, showing significant antimicrobial and anticancer activities.

Anti-inflammatory Properties

  • Research by Bruni et al. (1993) focused on the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidin-7-ones. They explored in vivo and in vitro effects induced by structural modifications, finding different anti-inflammatory activities depending on the substituents.

Other Studies

  • A 2011 study by Farghaly and Gomha (2011) described the preparation of novel ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, further expanding the chemical understanding and potential applications of these compounds.

Safety And Hazards

The safety and hazards associated with “2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” are not explicitly mentioned in the available resources.


Future Directions

The future directions for “2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” are not explicitly mentioned in the available resources.


Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.


properties

IUPAC Name

2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)7(12)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSGVASFZSYZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599091
Record name 2-Ethyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

CAS RN

923283-59-4
Record name 2-Ethyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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